![molecular formula C20H24N2O2S B5520687 3,4,4-trimethyl-1-{4-[(pyridin-2-ylthio)methyl]benzoyl}pyrrolidin-3-ol](/img/structure/B5520687.png)
3,4,4-trimethyl-1-{4-[(pyridin-2-ylthio)methyl]benzoyl}pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of heterocyclic compounds known for their complexity and diverse biological activities. Such compounds often exhibit unique physical and chemical properties due to their structural features, including pyrrolidine rings substituted with various functional groups.
Synthesis Analysis
The synthesis of complex heterocyclic compounds typically involves multi-step reactions, often starting with simpler precursors. For example, a novel one-pot synthesis approach for a related heterocyclic compound involved combining specific reactants under controlled conditions to achieve a desired molecular architecture. This method emphasizes the importance of precise reaction conditions and the use of functional group transformations to construct complex molecules (Özdemir et al., 2015).
Molecular Structure Analysis
X-ray diffraction studies provide detailed insights into the molecular geometry of heterocyclic compounds. For instance, related compounds have been analyzed to determine their crystalline structure, showcasing the intricate arrangement of atoms and the impact of specific substitutions on the overall molecular conformation (Rybakov et al., 2003).
Chemical Reactions and Properties
Heterocyclic compounds like the one undergo various chemical reactions, depending on their functional groups and structural features. Reactions can include cycloadditions, substitutions, and rearrangements, leading to the formation of new compounds with potentially valuable properties. For example, the synthesis of novel pyrrolidine derivatives through three-component 1,3-dipolar cycloaddition reactions highlights the versatility of these molecules in chemical synthesis (Liang, 2012).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Research into related compounds has demonstrated how structural modifications can affect these properties, which is crucial for understanding their behavior in different environments (Domańska & Letcher, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of heterocyclic compounds are determined by their functional groups and molecular framework. Studies on related molecules have explored their reactivity patterns, providing insights into how such compounds might interact with other chemicals and how their chemical behavior can be harnessed for various applications (Nagel & Nedden, 1997).
Aplicaciones Científicas De Investigación
Synthesis and Drug Development
One area of application is in the synthesis of bioactive molecules and potential drug development. For instance, pyrrolidin-3-ol derivatives serve as useful intermediates for synthesizing various bioactive compounds. A study detailed a practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, demonstrating its value in the preparation of molecules with potential pharmaceutical applications (Kotian et al., 2005).
Catalysis and Asymmetric Synthesis
Pyrrolidine derivatives are also key in catalytic processes and asymmetric synthesis, contributing to the efficient production of chiral compounds. For example, research on enantioselective catalysis involving pyrrolidine derivatives highlights their role in creating chiral centers, essential for developing drugs with specific biological activities (Nagel & Nedden, 1997).
Molecular Docking and Antimicrobial Activity
Furthermore, pyridine and pyrrolidine hybrids have been explored for their antimicrobial properties, with studies involving molecular docking to assess their efficacy against specific proteins. Such research underscores the potential of pyrrolidine derivatives in designing new antimicrobial agents (Flefel et al., 2018).
Material Science and Polymer Synthesis
In material science, pyrrolidine-containing compounds contribute to the synthesis of novel polymers with unique properties. For instance, polyimides derived from pyridine and pyrrolidine units have been synthesized, showing promising applications due to their thermal stability and mechanical properties (Wang et al., 2006).
Propiedades
IUPAC Name |
(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-[4-(pyridin-2-ylsulfanylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-19(2)13-22(14-20(19,3)24)18(23)16-9-7-15(8-10-16)12-25-17-6-4-5-11-21-17/h4-11,24H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYILBDJMTSZMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)C(=O)C2=CC=C(C=C2)CSC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

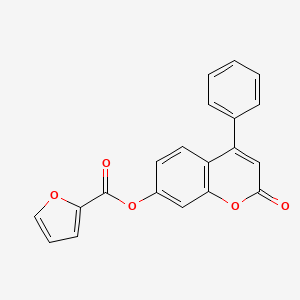
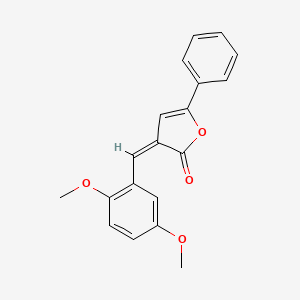
![(4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide](/img/structure/B5520624.png)
![1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone](/img/structure/B5520629.png)
![3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)
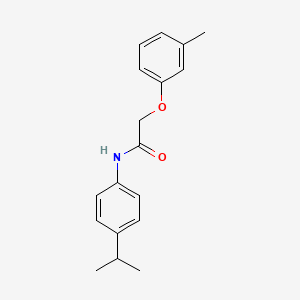



![(1S*,5R*)-3-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520674.png)
![2-[4-(4-methyl-1-piperidinyl)-2-quinazolinyl]phenol](/img/structure/B5520677.png)
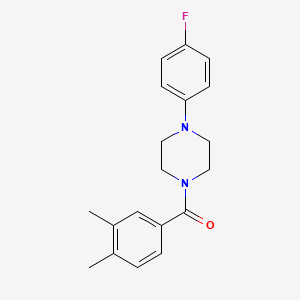
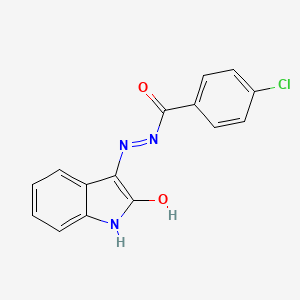
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5520706.png)